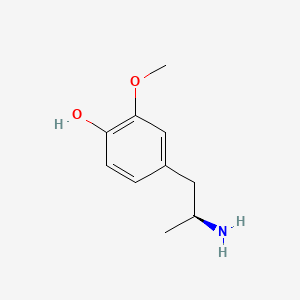

Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-

Beschreibung

Contextualization within the Class of Aminopropyl Phenols

Aminopropyl phenols are a class of organic compounds characterized by a phenol (B47542) backbone substituted with an aminopropyl side chain. The fundamental structure consists of:

A Phenol Group: A hydroxyl (-OH) group bonded to a carbon in a benzene (B151609) ring. britannica.comvedantu.com This group imparts weak acidity to the molecule, significantly more so than aliphatic alcohols, because the resulting phenoxide ion is stabilized by the resonance of the aromatic ring. youtube.comyoutube.com

An Aminopropyl Group: A three-carbon chain with an amine (-NH2) group. The amine group confers basic properties, allowing the molecule to act as a proton acceptor.

A Methoxy (B1213986) Group: In the case of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, an ether group (-OCH3) is also attached to the benzene ring.

The combination of these functional groups makes the molecule amphoteric, capable of acting as both a weak acid and a weak base. The aromatic ring is susceptible to electrophilic substitution reactions, and the reactivity is influenced by the activating hydroxyl and methoxy groups. vedantu.com The specific positioning of these groups on the benzene ring dictates the molecule's electronic properties and steric profile, influencing how it interacts with other molecules.

Significance of Enantiomeric Purity in Biochemical Investigations

Chirality, or 'handedness', is a fundamental concept in molecular biology. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. numberanalytics.com While they have nearly identical physical and chemical properties in an achiral environment, they can exhibit dramatically different behaviors within a stereospecific biological system, such as the human body. mdpi.comnih.gov

The significance of enantiomeric purity in research is paramount for several reasons:

Differential Biological Activity: Receptors, enzymes, and other biological targets are themselves chiral. Consequently, one enantiomer of a chiral drug may bind perfectly to its target and produce a desired therapeutic effect, while the other enantiomer (the distomer) may be less active, completely inactive, or even cause harmful or toxic effects. numberanalytics.commdpi.com For example, in the case of the local anesthetic bupivacaine, the (S)-enantiomer is significantly less cardiotoxic than the (R)-enantiomer. mdpi.com

Regulatory Scrutiny: Recognizing the different physiological effects of enantiomers, regulatory agencies like the U.S. Food and Drug Administration (FDA) strongly favor the development of single-enantiomer drugs over racemic mixtures (1:1 mixtures of both enantiomers). americanpharmaceuticalreview.com This regulatory stance necessitates the development of robust methods to separate and analyze enantiomers to ensure the safety and efficacy of pharmaceutical products. wisdomlib.org

Mechanistic Clarity: Studying a single, pure enantiomer like Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- allows researchers to determine the precise molecular interactions and biological pathways associated with that specific spatial arrangement, avoiding the confounding data that would arise from a racemic mixture. nih.gov

Therefore, isolating and investigating the (2S) enantiomer specifically is a crucial step in understanding its true potential and behavior in any biological context.

Overview of Research Domains and Analytical Approaches

While dedicated research on Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is limited, the activities of structurally similar compounds suggest potential areas of investigation. Phenolic compounds, in general, are explored for a wide range of applications. For instance, related methoxyphenol derivatives like 4-allyl-2-methoxyphenol (eugenol) have been studied for their anti-biofilm properties, and 2-methoxy-4-vinylphenol (B128420) has been investigated for its anti-inflammatory effects. nih.govnih.gov These studies suggest that research into Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- could be relevant in pharmacology and medicinal chemistry.

The analysis and purification of this specific enantiomer rely on specialized analytical techniques designed for chiral separation. Since enantiomers have identical properties like boiling point and solubility in achiral solvents, their separation is a challenging task. nih.gov

Analytical Techniques for Chiral Separation:

| Technique | Principle | Application for Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- |

| High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. The differential interaction causes one enantiomer to be retained longer on the column, allowing for their separation. nih.govphenomenex.com | This is a primary method for separating the (2S) and (2R) enantiomers and determining the enantiomeric purity of a sample. |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. Chiral selectors are added to the buffer to form transient diastereomeric complexes with the enantiomers, which then migrate at different speeds. nih.govamericanpharmaceuticalreview.com | Offers high separation efficiency and rapid analysis times, making it a powerful tool for analyzing the chiral purity of the compound. |

| Gas Chromatography (GC) | Similar to HPLC, but the mobile phase is a gas. Separation occurs on a column coated with a chiral stationary phase. nih.gov | Can be used for the analysis of volatile derivatives of the compound, though HPLC is more common for non-volatile molecules of this type. |

These methods are essential for both the synthesis of the pure (2S) enantiomer and for quality control in any subsequent research or application. sci-hub.ru

Structure

3D Structure

Eigenschaften

CAS-Nummer |

150200-03-6 |

|---|---|

Molekularformel |

C10H15NO2 |

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

4-[(2S)-2-aminopropyl]-2-methoxyphenol |

InChI |

InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m0/s1 |

InChI-Schlüssel |

GPBOYXOSSQEJBH-ZETCQYMHSA-N |

Isomerische SMILES |

C[C@@H](CC1=CC(=C(C=C1)O)OC)N |

Kanonische SMILES |

CC(CC1=CC(=C(C=C1)O)OC)N |

Herkunft des Produkts |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of Phenol (B47542), 4-((2S)-2-aminopropyl)-2-methoxy-, is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the aminopropyl side chain. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring and the chirality of the aminopropyl group.

The aromatic region is expected to show signals for the three protons on the substituted benzene (B151609) ring. Based on analogous compounds like 4-propylphenol and guaiacol (B22219), these protons would likely appear as multiplets or distinct doublets and doublets of doublets in the range of δ 6.5-7.0 ppm. The electron-donating hydroxyl and methoxy groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzene.

The methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet, typically around δ 3.8 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring, as seen in guaiacol.

The protons of the 2-aminopropyl side chain will exhibit more complex splitting patterns. Drawing parallels with amphetamine, the methyl group protons (-CH₃) would likely be a doublet around δ 1.1-1.3 ppm due to coupling with the adjacent methine proton. The methylene protons (-CH₂-) are diastereotopic due to the adjacent chiral center and would be expected to appear as two separate multiplets or a complex multiplet in the range of δ 2.5-2.9 ppm. The methine proton (-CH-), being adjacent to both the methyl and methylene groups as well as the amine, would likely be a multiplet around δ 3.0-3.5 ppm. The amine protons (-NH₂) can appear as a broad singlet, and their chemical shift is highly dependent on the solvent and concentration.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H | 6.5 - 7.0 | m |

| -OCH₃ | ~3.8 | s |

| -CH- (methine) | 3.0 - 3.5 | m |

| -CH₂- (methylene) | 2.5 - 2.9 | m |

| -CH₃ (methyl) | 1.1 - 1.3 | d |

| -NH₂ | Variable | br s |

This table is based on predictive analysis and data from analogous compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, distinct signals are expected for each unique carbon atom.

The aromatic carbons will resonate in the downfield region of the spectrum. The carbons bearing the hydroxyl and methoxy groups (C-1 and C-2) are expected to have chemical shifts in the range of δ 145-150 ppm. The carbon attached to the aminopropyl side chain (C-4) would be around δ 130-135 ppm. The remaining aromatic carbons (C-3, C-5, and C-6) are predicted to appear between δ 110-125 ppm.

The methoxy carbon (-OCH₃) is expected to have a characteristic signal around δ 55-60 ppm.

For the aminopropyl side chain, the methine carbon (-CH-) attached to the nitrogen is predicted to be in the range of δ 45-55 ppm. The methylene carbon (-CH₂-) would likely appear around δ 40-45 ppm, and the terminal methyl carbon (-CH₃) is expected to be the most upfield, around δ 20-25 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | 145 - 150 |

| C-OCH₃ | 145 - 150 |

| C-aromatic (substituted) | 130 - 135 |

| C-aromatic (unsubstituted) | 110 - 125 |

| -OCH₃ | 55 - 60 |

| -CH- (methine) | 45 - 55 |

| -CH₂- (methylene) | 40 - 45 |

| -CH₃ (methyl) | 20 - 25 |

This table is based on predictive analysis and data from analogous compounds.

Vibrational and Electronic Spectroscopic Techniques

Vibrational and electronic spectroscopic techniques provide complementary information regarding the functional groups and the electronic structure of the molecule.

The FT-IR spectrum of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, is expected to display characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine are also expected in this region, typically as two sharp bands for a primary amine.

The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the aminopropyl and methoxy groups would be observed just below 3000 cm⁻¹.

Characteristic C=C stretching vibrations of the aromatic ring are predicted to be in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenolic hydroxyl group would likely appear around 1200-1260 cm⁻¹, and the C-O stretching of the methoxy group is expected as a strong band in the 1020-1075 cm⁻¹ region. The N-H bending vibration of the primary amine is anticipated around 1590-1650 cm⁻¹. The C-N stretching vibration would likely be observed in the 1020-1250 cm⁻¹ range.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3200 - 3600 (broad) |

| N-H stretch (amine) | 3200 - 3500 (two bands) |

| C-H stretch (aromatic) | > 3000 |

| C-H stretch (aliphatic) | < 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| N-H bend (amine) | 1590 - 1650 |

| C-O stretch (phenol) | 1200 - 1260 |

| C-O stretch (methoxy) | 1020 - 1075 |

| C-N stretch (amine) | 1020 - 1250 |

This table is based on predictive analysis and data from analogous compounds.

The UV-Vis spectrum of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, is expected to show absorption bands characteristic of a substituted phenol chromophore. The electronic transitions are typically π → π* transitions within the benzene ring. Based on data for guaiacol and 4-propylphenol, it is predicted that the primary absorption maximum (λmax) would occur in the range of 270-280 nm. sielc.comaip.org

The phenomenon of solvatochromism, where the position of the absorption maximum changes with the polarity of the solvent, is expected for this compound. wikipedia.orgnih.gov In polar protic solvents, hydrogen bonding with the phenolic hydroxyl and amino groups can lead to shifts in the absorption wavelength. An increase in solvent polarity could lead to a bathochromic (red) or hypsochromic (blue) shift depending on the relative stabilization of the ground and excited states. For phenolic compounds, a bathochromic shift is often observed in more polar solvents. aip.orgrsc.org

Predicted UV-Vis Data

| Solvent | Predicted λmax (nm) | Effect |

| Non-polar (e.g., Hexane) | ~270 | Reference |

| Polar aprotic (e.g., Acetonitrile) | ~275 | Slight bathochromic shift |

| Polar protic (e.g., Ethanol) | ~280 | Bathochromic shift |

This table is based on predictive analysis and general principles of solvatochromism in phenols.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, the monoisotopic mass is 181.11028 Da uni.lu. High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, providing a high degree of confidence in the elemental composition of the molecule.

A primary fragmentation event would likely involve the cleavage of the C-C bond beta to the nitrogen atom in the aminopropyl side chain, a common pathway for amphetamine-like structures, leading to a stable benzylic cation. Another expected fragmentation would be the loss of the aminopropyl side chain itself. The presence of the methoxy group on the phenyl ring will also influence the fragmentation, potentially through the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the molecular ion or subsequent fragment ions nih.gov.

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, can be calculated for different adducts of the molecule. These values can aid in the identification of the compound in complex matrices.

Table 1: Predicted Collision Cross Section (CCS) values for adducts of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 182.11756 | 139.9 |

| [M+Na]⁺ | 204.09950 | 147.1 |

| [M-H]⁻ | 180.10300 | 142.1 |

| [M+NH₄]⁺ | 199.14410 | 159.1 |

| [M+K]⁺ | 220.07344 | 145.2 |

| [M+H-H₂O]⁺ | 164.10754 | 134.2 |

| [M+HCOO]⁻ | 226.10848 | 162.4 |

| [M+CH₃COO]⁻ | 240.12413 | 183.2 |

Data sourced from PubChemLite uni.lu. m/z refers to the mass-to-charge ratio.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a pharmaceutical compound. researchgate.netusp.org

For Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, a single-crystal X-ray diffraction (SCXRD) analysis would definitively establish its solid-state molecular architecture, including the conformation of the aminopropyl side chain and the planarity of the methoxyphenol ring. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular hydrogen bonds, which are expected to be significant given the presence of the hydroxyl and amino functional groups.

While a specific crystal structure for Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is not publicly available, studies on related methoxyphenol derivatives provide insight into the type of structural information that can be obtained. For instance, the X-ray crystal structure of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol revealed details of its tautomeric form and the presence of a nearly planar six-membered ring formed by an intramolecular O-H···N hydrogen bond researchgate.net. Such detailed structural information is vital for understanding the compound's stability, solubility, and potential for polymorphism. researchgate.net

Table 2: Illustrative Crystallographic Data for a Methoxyphenol Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 15.5321 (10) |

| b (Å) | 8.4701 (4) |

| c (Å) | 12.0115 (8) |

| β (°) | 112.846 (5) |

| V (ų) | 1240.86 (13) |

| Z | 4 |

This data is for (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol and is presented for illustrative purposes researchgate.net.

Chromatographic Methods for Purity and Chiral Resolution

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are indispensable for assessing the purity of pharmaceutical compounds. For a chiral molecule like Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, chiral chromatography is also essential to determine its enantiomeric purity. americanpharmaceuticalreview.com

The separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC. youtube.com These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. For aminopropyl compounds, polysaccharide-based and crown ether-based CSPs have proven effective. nih.gov

A chiral HPLC method for Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- would likely involve a reversed-phase approach. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, would be optimized to achieve the best resolution between the (2S) and (2R) enantiomers. The pH of the mobile phase can also be a critical parameter, as it affects the ionization state of the amino group and can significantly influence the chromatographic retention and resolution. For instance, a mobile phase with a low pH can enhance the chromatographic efficiency and resolution for similar compounds nih.gov.

Gas chromatography can also be employed for purity analysis, often after derivatization of the polar hydroxyl and amino groups to increase volatility and improve peak shape epa.gov. Chiral GC columns can also be used for enantiomeric separation.

Table 3: Common Chiral Stationary Phases for Separation of Amines

| CSP Type | Principle of Separation | Typical Mobile Phase |

| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions. | Normal phase (e.g., hexane/ethanol) or reversed-phase (e.g., water/acetonitrile). |

| Crown ether-based | Inclusion complexation, particularly effective for primary amines. | Aqueous acidic mobile phases (e.g., perchloric acid solution). |

| Protein-based (e.g., α₁-acid glycoprotein) | Enantioselective binding to protein sites. | Aqueous buffers with organic modifiers. |

This table provides a general overview of CSPs that could be applicable for the chiral resolution of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-.

Structure Activity Relationship Sar Studies of Phenol, 4 2s 2 Aminopropyl 2 Methoxy and Its Derivatives

Conformational Analysis and its Influence on Bioactivity

The three-dimensional shape of a molecule, or its conformation, is critical for its ability to bind to a receptor. Flexible molecules like Phenol (B47542), 4-((2S)-2-aminopropyl)-2-methoxy- can adopt numerous conformations, but typically only one or a small subset of these, known as the "bioactive conformation," is responsible for its biological effect. chemrxiv.org Conformational analysis aims to identify these low-energy, biologically relevant shapes. chemrxiv.orgmdpi.com

The flexibility of this compound primarily arises from the rotation around the single bonds of the aminopropyl side chain. The relative orientation of the aromatic ring and the amino group is crucial for proper alignment within a receptor's binding pocket. Molecular modeling studies on similar hydroxylated biphenyls have shown that specific dihedral angles are necessary for antiproliferative activity. nih.govresearchgate.net For phenethylamines, the conformation of the side chain determines the distance and spatial relationship between the aromatic ring, which often engages in hydrophobic or π-stacking interactions, and the nitrogen atom, which is typically protonated at physiological pH and forms ionic bonds or hydrogen bonds.

Identifying the bioactive conformation is a key challenge, often approached by synthesizing and testing conformationally restricted analogues. chemrxiv.orgnih.gov By locking the molecule into a specific shape, researchers can determine which conformations are active and which are not. This strategy has been successfully applied to identify the bioactive conformation of various flexible ligands, providing a basis for rational drug design. chemrxiv.org The analysis of bioactive conformations helps in building a pharmacophore model, which defines the essential spatial arrangement of functional groups required for activity.

Importance of the Phenolic Hydroxyl Group for Molecular Interactions

The phenolic hydroxyl (-OH) group is a cornerstone of the molecular structure and a primary determinant of the compound's interactions and antioxidant properties. nih.gov Phenolic compounds are well-known for their ability to scavenge free radicals, a process in which the hydroxyl group donates a hydrogen atom to neutralize a radical, thereby becoming a phenoxyl radical itself. nih.gov The stability of this resulting radical is crucial and is influenced by the rest of the molecule's structure. nih.gov

Beyond antioxidant activity, the phenolic -OH group is a critical hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in receptor binding sites. researchgate.net The presence and position of hydroxyl groups are strongly linked to the antioxidant capacity and biological activity of phenolic compounds. nih.govresearchgate.net Studies on various phenolic acids have consistently shown that the hydroxyl group is fundamental to their free radical scavenging abilities. nih.gov In many receptor-ligand interactions, the phenolic hydroxyl can form a key hydrogen bond with residues like serine, threonine, or tyrosine, or with the peptide backbone of the protein, anchoring the molecule in the binding pocket.

The acidity of the phenolic proton is also a significant factor, influencing its ability to donate a hydrogen bond and its ionization state at physiological pH. The electronic environment created by other substituents on the ring, such as the methoxy (B1213986) group, modulates this acidity. An intramolecular hydrogen bond can sometimes form between the phenolic hydroxyl and the adjacent methoxy group, which can influence the molecule's conformation and its interaction with external targets. researchgate.net

Table 1: Impact of Hydroxyl Group Modification on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Derivative | Modification | Predicted Receptor Binding Affinity | Predicted Antioxidant Capacity |

| Parent Compound | 4-OH | High | Strong |

| Methoxy Ether | 4-OCH₃ | Significantly Reduced | Reduced |

| Ester Prodrug | 4-OAc | Inactive (requires hydrolysis) | Low |

| Dehydroxy Analog | H | Very Low / Inactive | Very Low / Inactive |

Contribution of the Aminopropyl Side Chain and its Stereochemistry

The aminopropyl side chain is vital for the pharmacological profile of this class of compounds. The terminal amino group is basic and exists predominantly in its protonated, cationic form (R-NH3+) at physiological pH. This positive charge allows for a strong ionic interaction, often termed a "salt bridge," with negatively charged amino acid residues like aspartate or glutamate (B1630785) within a receptor's binding site. This interaction is often a primary anchor point for many biogenic amine ligands.

The length and branching of the alkyl chain are also important. The propyl group provides a specific spatial distance between the aromatic ring and the amino group, which must match the topology of the binding site. The methyl group at the alpha position (adjacent to the amino group) has several effects. It can increase lipophilicity and may also provide some protection against metabolism by enzymes like monoamine oxidase (MAO).

Crucially, the alpha-methyl group creates a chiral center. The compound is specified as the (2S)-enantiomer, meaning it has a specific three-dimensional arrangement at this carbon. Stereochemistry is paramount in pharmacology, as biological receptors are themselves chiral and will often interact differently with the two enantiomers of a chiral drug. nih.govresearchgate.net This selective interaction can result in one enantiomer being significantly more potent, having a different pharmacological effect, or being metabolized differently than the other. For many psychoactive phenethylamines, the (S)-enantiomer is often more active at specific serotonin (B10506) receptors than the (R)-enantiomer. The precise (2S) configuration dictates the specific orientation of the methyl group and the rest of the side chain, which in turn determines how well the molecule fits into its chiral binding pocket.

Effects of Methoxy Substitution on Receptor Binding and Selectivity

The methoxy group (-OCH₃) at the 2-position of the phenol ring significantly modulates the electronic properties and steric profile of the molecule. nih.gov As an electron-donating group, it increases the electron density on the aromatic ring, which can enhance π-π stacking interactions with aromatic amino acid residues in the receptor. nih.gov It also influences the acidity of the neighboring phenolic hydroxyl group. researchgate.net

The position of the methoxy group is critical for receptor selectivity. Being ortho to the hydroxyl group and meta to the aminopropyl side chain, it helps define the substitution pattern that a receptor must recognize. For many classes of phenethylamine-based receptor ligands, the pattern of methoxy substitution on the ring is a key determinant of which receptor subtype (e.g., different serotonin or dopamine (B1211576) receptors) the molecule will bind to and with what affinity. frontiersin.orgresearchgate.net

Furthermore, the methoxy group adds steric bulk. This can either be beneficial, by promoting a specific binding orientation and preventing others, or detrimental, if it clashes with the receptor surface. frontiersin.org The methoxy group is also a potential site for metabolism (O-demethylation) and can act as a hydrogen bond acceptor. nih.gov Studies on related series of 2,5-dimethoxyphenethylamines show that modifications to the substituents on the ring, including the size and lipophilicity of alkoxy groups, can systematically alter binding affinities at serotonin receptors. frontiersin.orgresearchgate.net

Table 2: Influence of Ring Substitution on Receptor Affinity (Illustrative Data based on Phenethylamine (B48288) Analogues)

| Compound | Substitution Pattern | Relative 5-HT₂ₐ Receptor Affinity | Relative 5-HT₂C Receptor Affinity |

| Analog A | 2,5-dimethoxy | High | High |

| Analog B | 2-methoxy | Moderate | Low |

| Analog C | 4-hydroxy | Low | Low |

| Target Compound | 4-hydroxy, 2-methoxy | Moderate-High | Moderate |

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com For a series of derivatives of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

The process involves calculating a set of molecular descriptors for each compound in a training set. nih.gov These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: Partial charges, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These would capture the effects of the hydroxyl and methoxy groups.

Steric Descriptors: Molecular volume, surface area, and specific shape indices. These would describe the size and shape of the molecule, including the aminopropyl side chain.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures the molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build an equation that correlates a subset of these descriptors with the observed biological activity (e.g., receptor binding affinity, IC₅₀). nih.gov

More advanced methods like 4D-QSAR also incorporate the conformational flexibility of the ligands and their alignment, providing a more dynamic picture of the ligand-receptor interaction. nih.govmdpi.com A robust QSAR model can be a powerful predictive tool, guiding the design of new derivatives with potentially improved potency or selectivity, thereby saving significant time and resources in the drug discovery process. researchgate.net

Mechanistic Investigations of Molecular and Cellular Interactions

In Vitro Receptor and Enzyme Binding Studies

Currently, detailed public information regarding the comprehensive ligand-protein interaction profiling of Phenol (B47542), 4-((2S)-2-aminopropyl)-2-methoxy- across a wide range of receptors is limited. Further research is required to fully elucidate its binding affinities and specificities to various protein targets.

Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- has been investigated for its potential to inhibit several key enzymes.

α-glucosidase and α-amylase: Studies on structurally related methoxyphenolic compounds suggest a potential for inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. However, specific kinetic data for Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is not readily available in the reviewed literature.

Acetylcholinesterase (AChE): Research into novel AChE inhibitors has explored various phenolic compounds. While the core structure of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- suggests potential interaction with the active site of AChE, specific inhibitory concentrations (IC₅₀) and kinetic parameters have not been extensively documented.

Topoisomerases: The interaction of this specific compound with topoisomerases has not been a primary focus of the available research.

Cyclooxygenase (COX): The anti-inflammatory potential of phenolic compounds is often linked to the inhibition of COX enzymes. However, specific studies detailing the inhibitory effects of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- on COX-1 and COX-2 are not prominently featured in the current body of scientific literature.

Preclinical Cellular Mechanistic Investigations

The influence of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- on intracellular signaling cascades is an area of active investigation. Research on similar phenolic amines suggests potential modulation of pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in cellular responses to stress and inflammation. However, direct evidence and detailed mechanistic studies specifically for Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- are needed to confirm these hypotheses.

The diverse biological activities of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- are underpinned by several mechanisms at the cellular level.

Antibacterial and Antifungal: The antimicrobial properties of phenolic compounds are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis. The specific mechanisms for Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- are thought to involve similar actions, though detailed studies are pending.

Antioxidant: The antioxidant activity is a hallmark of phenolic compounds. This is primarily due to their ability to donate a hydrogen atom from the hydroxyl group on the phenolic ring, thereby neutralizing free radicals. The methoxy (B1213986) group on the aromatic ring of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- may further enhance this radical scavenging capacity.

Antiproliferative: The antiproliferative effects of many phenolic compounds are linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The precise molecular targets and pathways affected by Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- in cancer cells are yet to be fully elucidated.

Investigations into the effects of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- on the cell cycle are in the preliminary stages. It is hypothesized that, similar to other bioactive phenolic amines, it may cause cell cycle arrest at specific checkpoints, such as G1/S or G2/M, thereby preventing the proliferation of aberrant cells. However, concrete data from cell cycle analysis studies are required to validate these potential effects.

Computational Chemistry and Advanced Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in understanding how a compound like Phenol (B47542), 4-((2S)-2-aminopropyl)-2-methoxy- might interact with biological targets such as monoamine oxidases (MAO) or various neurotransmitter receptors. researchgate.netnih.gov

Prediction of Binding Poses and Conformations

Molecular docking simulations predict the most energetically favorable binding poses of a ligand within the active site of a target protein. nih.gov For Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, docking studies would model its insertion into the binding pocket of a receptor like monoamine oxidase B (MAO-B). The software, such as AutoDock, generates multiple possible conformations and orientations, scoring them based on energy calculations. researchgate.netdrugbank.com

Studies on related amphetamine derivatives show that the phenyl group often orients itself within a hydrophobic pocket of the receptor, while the aminopropyl side chain engages in more specific polar interactions. mdpi.comnih.gov For instance, in simulations involving amphetamines and the human dopamine (B1211576) transporter (DAT), the ligand's orientation is critical for its inhibitory activity, with specific poses allowing for key interactions that stabilize the complex. researchgate.net The methoxy (B1213986) and hydroxyl groups on the phenol ring of the subject compound would further influence the final predicted pose, seeking to form favorable electrostatic and hydrogen bonding interactions.

| Target Protein | Predicted Ligand Orientation | Key Stabilizing Feature | Software Example |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Phenyl ring in hydrophobic pocket; aminopropyl chain near catalytic residues. | Hydrophobic enclosure of the phenyl group. | AutoDock Vina nih.gov |

| Dopamine Transporter (DAT) | Oriented to block the dopamine uptake channel. | Hydrogen bonding from the amine and hydroxyl groups. researchgate.net | Surflex-Dock nih.gov |

| Trace Amine-Associated Receptor 1 (TAAR1) | Positioned to interact with transmembrane domain residues. | Aromatic stacking with phenylalanine residues. | Discovery Studio |

Identification of Key Interacting Residues (Hydrogen Bonding, Hydrophobic, Van der Waals)

A primary output of docking simulations is the detailed map of interactions between the ligand and the amino acid residues of the protein. researchgate.net These interactions are fundamental to the stability of the ligand-receptor complex.

Hydrogen Bonding: The hydroxyl (-OH) and primary amine (-NH2) groups of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- are prime candidates for forming hydrogen bonds. In studies of similar molecules binding to TAAR1, the amine group is shown to form critical hydrogen bonds with aspartate (Asp) and tyrosine (Tyr) residues. researchgate.net

Hydrophobic Interactions: The phenyl ring of the compound is expected to form significant hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as isoleucine (Ile), leucine (B10760876) (Leu), and phenylalanine (Phe). researchgate.net These interactions are crucial for anchoring the ligand within the active site.

For example, docking of amphetamine into the TAAR1 receptor binding pocket revealed hydrogen bonding with Asp103 and Tyr294, and hydrophobic interactions with Ile104, Thr194, and Phe268. researchgate.net Similar patterns would be expected for Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, with the added potential for interactions involving its methoxy and hydroxyl substituents.

Analysis of Binding Affinity and Specificity

Docking programs calculate a binding energy score (often in kcal/mol) that estimates the binding affinity between the ligand and the protein. researchgate.netnih.gov A more negative score typically indicates a stronger, more stable interaction. nih.gov By comparing the binding scores of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- against different targets (e.g., MAO-A vs. MAO-B, or dopamine vs. serotonin (B10506) transporters), researchers can predict its binding specificity. nih.gov

For instance, studies on various amphetamine-related derivatives docked against the dopamine receptor have shown binding energies ranging from -7.2 to -7.9 kcal/mol. nih.gov Similarly, docking of amphetamine against MAO-B yielded a free energy of binding of -6.25 kcal/mol. researchgate.net These values provide a quantitative measure to compare the potential inhibitory activity of different compounds. drugbank.comnih.gov The analysis of binding affinity is crucial for the rational design of molecules with desired selectivity profiles. nih.gov

| Compound | Target | Binding Affinity (kcal/mol) | Reference Study Finding |

|---|---|---|---|

| Amphetamine | MAO-B | -6.25 | Inhibits MAO-B in the same active site as known inhibitors, suggesting a potential mechanism for its stimulant activity. researchgate.net |

| Cocaine | Dopamine Receptor | -7.9 | Acts as a potential inhibitor of dopamine uptake by binding to the dopamine receptor active site. nih.gov |

| Methylphenidate | Dopamine Receptor | -7.2 | Demonstrates inhibitory potential against the dopamine receptor, similar to other stimulants. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of a molecule's intrinsic properties, complementing the interaction-focused data from molecular docking.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net For Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, DFT calculations can determine properties like electron density distribution, molecular electrostatic potential (MEP), and the energies of molecular orbitals. researcher.life

DFT studies on amphetamines have shown that the distribution of electron density, particularly around the nitrogen atom, is a key determinant of biological activity. researchgate.net The MEP map generated through DFT can visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen of the hydroxyl and methoxy groups and the nitrogen of the amine group would be identified as nucleophilic sites (electron-rich), while the hydrogen atoms of the amine and hydroxyl groups would be electrophilic sites (electron-poor). This information is vital for understanding how the molecule will initially interact with a receptor's electrostatic field.

Frontier Molecular Orbital (FMO) Analysis for Charge Transfer Interactions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The HOMO-LUMO energy gap is a critical parameter derived from FMO analysis; a smaller gap suggests higher chemical reactivity and a greater ease of electronic excitation. numberanalytics.com For Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, FMO analysis would reveal that the HOMO is likely distributed across the electron-rich phenol ring and the amine group, indicating these are the primary sites for electron donation in a charge-transfer interaction. The LUMO would likely be located over the aromatic ring system. These calculations are essential for predicting the compound's reactivity and its ability to participate in charge-transfer complexes with biological targets. nih.gov

| Property | Computational Method | Significance for Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for electrostatic interactions. |

| HOMO Energy | DFT/FMO | Indicates the energy of the outermost electrons; higher energy suggests stronger electron-donating capability (nucleophilicity). pku.edu.cn |

| LUMO Energy | DFT/FMO | Indicates the energy of the lowest available electron orbital; lower energy suggests stronger electron-accepting capability (electrophilicity). pku.edu.cn |

| HOMO-LUMO Gap | DFT/FMO | Represents the energy difference between HOMO and LUMO; a smaller gap implies higher chemical reactivity and polarizability. numberanalytics.com |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are crucial for understanding how a molecule like "Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-" recognizes and binds to biological targets, such as receptors or enzymes. NCI analysis, a computational method, helps visualize and characterize these weak interactions, which include hydrogen bonds, van der Waals forces, and π-stacking interactions.

Docking simulations of related amphetamine derivatives with targets like the serotonin transporter (SERT) and monoamine oxidase (MAO) reveal the nature of these non-covalent interactions. mdpi.comnih.govnih.gov For "Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-," the key functional groups—the phenolic hydroxyl (-OH), the primary amine (-NH2), and the methoxy (-OCH3) group—are predicted to be primary sites for such interactions.

Hydrogen Bonds: The primary amine and the phenolic hydroxyl group are strong hydrogen bond donors and acceptors. They are likely to form hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate) in a binding pocket.

π-Interactions: The phenyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor. It can also participate in cation-π interactions, with the protonated amine group interacting with an aromatic ring.

Hydrophobic Interactions: The propyl chain and the phenyl ring contribute to hydrophobic interactions, which are vital for anchoring the molecule within less polar regions of a binding site.

While a specific NCI plot for this compound is not available, studies on analogous compounds highlight the importance of these forces in determining binding affinity and selectivity. frontiersin.orgbiomolther.org

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand and its target over time. nih.gov MD simulations for "Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-" would model the flexibility of both the compound and its biological target, providing a more realistic representation of the binding process.

An MD simulation would typically involve the following steps:

System Setup: The compound is placed in the binding site of a target protein, which is then solvated in a water box with ions to mimic physiological conditions.

Simulation: The forces on all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a set period (from nanoseconds to microseconds).

Analysis: The resulting trajectory is analyzed to understand the stability of the binding pose, conformational changes in the protein or ligand, the role of water molecules, and to calculate binding free energies.

For amphetamine derivatives, MD simulations can clarify the subtle differences in binding modes that lead to variations in pharmacological activity. nih.gov For instance, a simulation could reveal how the (2S)-stereochemistry of "Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-" influences its orientation and stability within a binding site compared to other stereoisomers. Although specific MD studies on this molecule are not published, the methodology is a standard and powerful tool for validating docking results and understanding the dynamic nature of molecular recognition. frontiersin.orgnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its potential as a therapeutic agent. These predictions help in the early-stage screening of drug candidates by identifying potential liabilities. For "Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-," we can infer its likely ADME profile based on general predictions for similar phenethylamine (B48288) structures. nih.govnih.govfrontiersin.org

The predicted properties are generated using algorithms that rely on the compound's structure, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 1: Predicted Physicochemical and ADME Properties

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Molecular Weight | ~181.23 g/mol | Favorable for absorption (typically <500) |

| logP (Lipophilicity) | ~1.5 - 2.5 | Optimal range for membrane permeability |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut frontiersin.org |

| Caco-2 Permeability | High | Indicates good potential for crossing the intestinal wall frontiersin.org |

| P-glycoprotein Substrate | Likely No | If not a substrate, it is less prone to efflux from cells |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely Yes | Compounds with this structure often cross the BBB |

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the compound |

| Metabolism | ||

| CYP450 Substrate/Inhibitor | Likely substrate for CYP2D6 | Phenethylamines are commonly metabolized by CYP2D6 |

| Major Metabolites | Hydroxylation, N-acetylation nih.govresearchgate.net | Common metabolic pathways for phenethylamines nih.govresearchgate.net |

| Excretion | ||

| Route of Excretion | Primarily Renal | Typical for small, water-soluble metabolites |

Disclaimer: The values in this table are estimations based on the analysis of structurally similar compounds and the application of general predictive models. They are not the result of direct experimental measurement on "Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-".

These in silico predictions suggest that "Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-" likely possesses favorable absorption and distribution characteristics, including the potential to cross the blood-brain barrier. frontiersin.org Its metabolism is expected to follow pathways common to other phenethylamine derivatives. nih.gov Such computational screening is invaluable for prioritizing compounds for further experimental investigation.

Preclinical Metabolic Fate and Biotransformation Pathways

In Vitro Metabolic Transformation Studies

The in vitro metabolism of Phenol (B47542), 4-((2S)-2-aminopropyl)-2-methoxy- is anticipated to proceed through two primary routes, targeting the phenolic hydroxyl group and the aminopropyl side chain. These transformations likely involve a combination of Phase I oxidation and Phase II conjugation reactions.

The phenolic hydroxyl group is a prime target for conjugation reactions, which are major pathways for the detoxification and excretion of phenolic compounds.

Glucuronidation: This is a common metabolic pathway for phenols. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. For the structurally related compound eugenol (B1671780) (4-allyl-2-methoxyphenol), eugenol-glucuronide is a major metabolite found in human urine. nih.gov It is highly probable that Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- undergoes a similar transformation.

Sulfation: Sulfotransferases (SULTs) are another key group of enzymes involved in the conjugation of phenols. These enzymes catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, forming a sulfate (B86663) conjugate. Eugenol is also known to be excreted as a sulfate conjugate. nih.gov

Hydroxylation: While the primary reactions for the phenolic moiety are conjugative, hydroxylation of the aromatic ring can also occur, although it is generally a minor pathway for compounds already possessing a hydroxyl group.

Table 1: Predicted Phase II Conjugation Reactions

| Reaction | Enzyme Family | Predicted Metabolite |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 4-((2S)-2-aminopropyl)-2-methoxyphenyl-β-D-glucuronide |

The aminopropyl side chain of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is structurally similar to amphetamine, suggesting that it will be a substrate for cytochrome P450 (CYP) enzymes.

Cytochrome P450 (CYP) Enzymes: The metabolism of amphetamine and its derivatives is well-documented to be primarily mediated by the CYP2D6 isoform. nih.govdrugbank.comcontemporaryclinic.com Key metabolic transformations include:

N-Dealkylation: Although the primary amine in the target compound is not N-alkylated, this pathway is relevant for secondary and tertiary amine derivatives.

Aliphatic Hydroxylation: Hydroxylation of the propyl side chain can occur.

Aromatic Hydroxylation: While the ring is already hydroxylated, further oxidation is possible. For 4-methoxyamphetamine, CYP2D6 catalyzes O-demethylation to the corresponding phenol. nih.gov

Eugenol, sharing the guaiacol (B22219) structure, has been shown to inhibit several major CYP enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4 in human liver microsomes. bohrium.comresearchgate.net This suggests a potential for drug-herb interactions if co-administered with medications metabolized by these enzymes.

Table 2: Predicted CYP-Mediated Reactions on the Aminopropyl Side Chain

| Reaction | Key CYP Isoform | Predicted Metabolite |

|---|---|---|

| Aliphatic Hydroxylation | CYP2D6 (predicted) | Hydroxylated aminopropyl side chain derivative |

Microbial Degradation Mechanisms of Related Phenolic Compounds

While not directly preclinical metabolism in mammals, the microbial degradation of phenolic compounds provides insight into the environmental fate and potential biotransformation by gut microbiota. Microorganisms have evolved sophisticated enzymatic pathways to utilize phenols as a source of carbon and energy.

The microbial degradation of phenolic compounds typically proceeds via an initial hydroxylation to form a catechol derivative, which is then subject to ring cleavage by dioxygenase enzymes.

Ortho-Cleavage Pathway: In this pathway, catechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups (intradiol cleavage) to form cis,cis-muconic acid. This is then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle.

Meta-Cleavage Pathway: Catechol 2,3-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups (extradiol cleavage), yielding 2-hydroxymuconic semialdehyde. This is subsequently degraded to pyruvate (B1213749) and acetaldehyde, which also enter central metabolic pathways.

Some bacterial consortia have been shown to be capable of degrading phenol using both ortho- and meta-cleavage pathways simultaneously.

Phenol Monooxygenases: These enzymes catalyze the initial and rate-limiting step in the aerobic degradation of phenol, which is the hydroxylation of the phenolic ring to form catechol.

Catechol Dioxygenases: As mentioned above, these are the key enzymes responsible for the cleavage of the aromatic ring. Catechol 1,2-dioxygenases mediate the ortho pathway, while catechol 2,3-dioxygenases are responsible for the meta pathway. The presence and activity of these enzymes are indicative of the specific degradation route employed by a microorganism. For instance, studies on Pseudomonas and Bacillus species have demonstrated the involvement of these enzymes in phenol degradation.

The guaiacol structure (2-methoxyphenol) is also subject to microbial degradation. For example, some bacteria can demethylate vanillic acid (a guaiacol derivative) to protocatechuic acid, which then enters the β-ketoadipate pathway. Other microbes can convert vanillic acid to guaiacol. researchgate.netresearchgate.net

Identification and Characterization of Preclinical Metabolites

Direct studies identifying the preclinical metabolites of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- are not available in the public domain. However, based on the metabolism of structurally analogous compounds, a profile of expected metabolites can be predicted.

Eugenol Metabolites: In humans, the major metabolites of eugenol are its glucuronide and sulfate conjugates. nih.gov Other minor metabolites arise from the oxidation of the allyl side chain.

Amphetamine Metabolites: The primary metabolites of amphetamine in humans are 4-hydroxyamphetamine and norephedrine. nih.gov These metabolites can also undergo conjugation.

Therefore, the preclinical metabolites of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- are likely to be a combination of conjugates of the parent molecule at the phenolic hydroxyl group, and products of oxidation on the aminopropyl side chain, which may also be subsequently conjugated.

Table 3: Predicted Preclinical Metabolites of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-

| Metabolite Class | Specific Predicted Metabolite | Basis for Prediction |

|---|---|---|

| Phase II Conjugates | 4-((2S)-2-aminopropyl)-2-methoxyphenyl-β-D-glucuronide | Metabolism of eugenol and other phenols nih.gov |

| Sulfate conjugate of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- | Metabolism of eugenol and other phenols nih.gov | |

| Phase I Oxidation Products | Hydroxylated aminopropyl side chain derivative | Metabolism of amphetamine nih.gov |

Future Research Directions and Potential Academic Applications

Rational Design and Synthesis of Novel Enantiopure Analogs

The targeted design and synthesis of new, enantiomerically pure analogs of Phenol (B47542), 4-((2S)-2-aminopropyl)-2-methoxy- is a critical area for future investigation. Rational design strategies can be employed to modify the core structure to enhance biological activity, improve pharmacokinetic properties, or explore new functionalities.

Key Research Objectives:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the phenolic ring, the methoxy (B1213986) group, and the aminopropyl side chain can elucidate key structural features responsible for biological effects. For instance, altering the position or nature of substituents on the aromatic ring could modulate receptor binding or enzyme inhibition.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to analogs with improved properties. For example, the phenol or methoxy group could be replaced with other hydrogen bond donors/acceptors or groups that alter the electronic properties of the ring.

Enantioselective Synthesis: Developing robust and efficient synthetic routes to access a wide range of enantiopure analogs is paramount. Asymmetric synthesis techniques, such as those involving chiral catalysts or auxiliaries, will be essential for producing specific stereoisomers for biological evaluation. nih.gov Oxidative coupling of phenols and naphthols represents a useful method for synthesizing biaryl compounds, often found in natural products. nih.gov

Potential Synthetic Strategies for Analogs:

| Strategy | Description | Potential Outcome |

| Modification of the Phenolic Ring | Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions. | Altered lipophilicity, electronic properties, and steric profile, potentially leading to enhanced target affinity and selectivity. |

| Alteration of the Methoxy Group | Replacement with other alkoxy groups, or conversion to a hydroxyl or other functional group. | Modified hydrogen bonding capabilities and metabolic stability. |

| Derivatization of the Aminopropyl Chain | N-alkylation, N-acylation, or incorporation into heterocyclic systems. | Changes in basicity, polarity, and potential for new interactions with biological targets. |

| Asymmetric Hydrogenation | A highly efficient and sustainable method for creating optically active amines from unsaturated nitrogen-containing compounds. nih.gov | Production of a variety of chiral amine analogs with high enantiomeric purity. |

Advanced Biocatalytic and Chemoenzymatic Approaches for Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of green and efficient synthetic methods. Biocatalysis and chemoenzymatic synthesis offer significant advantages over traditional chemical methods, including high selectivity and mild reaction conditions. nih.govmdpi.com

Future research should focus on applying these advanced techniques to the synthesis of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- and its analogs. Enzymes are powerful catalysts for producing chiral compounds, which are crucial in the pharmaceutical and flavor industries. nih.gov

Key Enzymes and Approaches:

Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor to directly yield the desired (S)-enantiomer of the amine. rsc.org The use of transaminases for the synthesis of chiral primary amines is a well-established industrial strategy. acs.org

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes can asymmetrically reduce a ketone to a chiral alcohol, which can then be converted to the amine. acs.org This two-step process offers an alternative route to the desired chiral amine.

Lipases: Lipases can be used in the kinetic resolution of a racemic mixture of the amine, selectively acylating one enantiomer and allowing for the separation of the two. rsc.org

Chemoenzymatic Cascades: Integrating enzymatic steps with chemical transformations in a one-pot or continuous flow process can significantly improve efficiency and reduce waste. oup.comacs.org For example, a chemical reaction could be used to synthesize a prochiral ketone, which is then asymmetrically aminated by a transaminase in the same reaction vessel. oup.com

Potential Research Directions:

Enzyme Discovery and Engineering: Screening for novel enzymes with high activity and selectivity towards the specific ketone precursor of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-. Protein engineering and directed evolution can be used to improve the performance of existing enzymes. nih.gov

Process Optimization: Developing optimized reaction conditions, including solvent systems (such as deep eutectic solvents), pH, and temperature, to maximize yield and enantiomeric excess. mdpi.com

Immobilization and Continuous Flow: Immobilizing enzymes on solid supports can enhance their stability and reusability, making the process more cost-effective. whiterose.ac.uk Continuous flow reactors can improve productivity and safety compared to batch processes. whiterose.ac.uk

Integration of Multi-Omics Data for Systems-Level Understanding

To fully elucidate the biological effects of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, a systems biology approach integrating various "omics" technologies is essential. nih.govnih.gov This approach provides a holistic view of the molecular changes occurring within a biological system in response to the compound. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- in metabolite studies?

- The compound is synthesized via multi-step pathways involving reduction , formylation , and methylation . A typical approach includes:

- Reduction of intermediates like methyl 2-(2-methoxyphenyl)acetate using sodium borohydride (NaBH₄) or catalytic hydrogenation .

- Riedel formylation to introduce aldehyde groups, followed by reductive amination to install the aminopropyl side chain .

- Critical intermediates (e.g., (E)-2-methoxy-5-(2-nitroprop-1-en-1-yl)phenethyl acetate) are characterized via NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- and its derivatives?

- 1H/13C NMR : Used to verify regioselectivity of methoxy and aminopropyl groups .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .

- Chromatography (HPLC/TLC) : Monitors reaction progress and purity, especially for resolving enantiomers in stereoselective syntheses .

Q. How do researchers ensure enantiomeric purity of the (2S)-2-aminopropyl substituent?

- Chiral resolution : Use of chiral columns (e.g., Chiralpak® AD-H) in HPLC to separate enantiomers .

- Asymmetric synthesis : Employ chiral catalysts (e.g., Evans auxiliaries) during reductive amination steps to favor the (2S)-configuration .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the yield of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- during scale-up?

- Low yields (e.g., <30%) are common due to side reactions like over-reduction or polymerization. Mitigation strategies include:

- Temperature control (e.g., −78°C for nitroalkene intermediates) to suppress byproducts .

- Use of protecting groups (e.g., acetyl for phenolic -OH) to improve reaction specificity .

- Purification hurdles : Silica gel chromatography often fails to resolve polar intermediates; switching to reverse-phase HPLC improves separation .

Q. How can conflicting spectroscopic data for derivatives be resolved?

- Case example : Discrepancies in NMR shifts for 4-(2-aminopropyl)-2-(2-hydroxyethyl)phenol may arise from tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR to identify dynamic equilibria .

- Computational modeling (DFT) to predict chemical shifts and validate experimental data .

Q. What strategies address instability of Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- in aqueous media?

- Salt formation : Conversion to hydrochloride salts (e.g., NSC 172191) enhances stability and crystallinity .

- Lyophilization : Freeze-drying under inert atmospheres prevents oxidative degradation .

Q. How do researchers differentiate Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- from structurally similar metabolites?

- Fragmentation patterns in MS/MS : Key ions (e.g., m/z 150 for the methoxyphenyl fragment) distinguish it from isomers like 4-methylthiobenzoic acid derivatives .

- Isotopic labeling : Use of deuterated reagents (e.g., D₂O in exchange experiments) to track labile protons in NMR .

Methodological Considerations

Q. What protocols validate the biological relevance of this compound in neuropharmacological studies?

- In vitro assays : Measure binding affinity to serotonin/dopamine transporters using radiolabeled ligands (e.g., [³H]-paroxetine) .

- Metabolic profiling : Incubate with liver microsomes to identify phase I/II metabolites, confirming its role as a drug metabolite .

Q. How are computational tools applied to predict the reactivity of intermediates?

- Retrosynthetic analysis : Software like Chematica suggests optimal pathways for introducing the (2S)-aminopropyl group .

- Molecular docking : Predict interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.